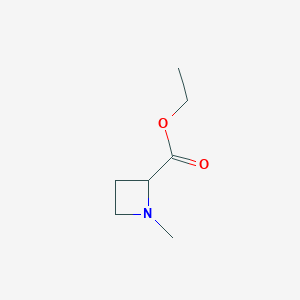

Ethyl 1-methyl-2-azetidinecarboxylate

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, known as azetidines, are a significant class of compounds in organic chemistry. nih.govorganicchemistrydata.org Their defining feature is a four-membered ring containing one nitrogen atom and three carbon atoms. mdpi.com This structure results in considerable ring strain, with a strain energy of approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). epa.gov This inherent strain is a primary driver of their reactivity, making them valuable intermediates in synthetic chemistry. epa.govrsc.org Unlike the more labile three-membered aziridines, azetidines exhibit greater stability, which allows for easier handling while still providing unique, triggerable reactivity. organicchemistrydata.orgrsc.org

The synthesis of azetidines has historically been a challenge compared to their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. epa.gov However, recent years have seen the development of numerous innovative methods for their preparation. organicchemistrydata.orgevitachem.com Key synthetic strategies include intramolecular cyclizations of γ-amino alcohols or γ-haloamines, [2+2] cycloadditions between imines and alkenes (the aza Paternò-Büchi reaction), ring expansions of aziridines, and the reduction of β-lactams (azetidin-2-ones). evitachem.comuchicago.edu These advancements have made a wider array of substituted azetidines accessible for research and development. libretexts.org

Structural Significance of Azetidine-2-carboxylate Frameworks in Chemical Research

The azetidine-2-carboxylate scaffold is of particular structural significance as it represents a constrained, non-natural amino acid analog. evitachem.comlibretexts.org The four-membered ring imparts a rigid conformation that is distinct from its five-membered homolog, proline. nih.gov This conformational rigidity can be exploited in the design of peptidomimetics and other biologically active molecules, where precise control over three-dimensional structure is crucial for interaction with biological targets. evitachem.com

Azetidine-2-carboxylic acid itself is a naturally occurring compound found in plants like lily of the valley (Convallaria majalis) and is known to be a toxic mimic of proline. mdpi.comlibretexts.org The incorporation of the azetidine-2-carboxylate framework into peptides can induce specific secondary structures and enhance metabolic stability. researchgate.net Furthermore, the ester and nitrogen functionalities of azetidine-2-carboxylate derivatives serve as handles for further chemical modification, allowing for their use as versatile building blocks in the synthesis of more complex molecules. nih.gov The interest in these frameworks is driven by their potential to create novel chemical entities with unique biological and physical properties. nih.govechemi.com

Historical Context and Recent Advances in Azetidine (B1206935) Derivative Chemistry

The chemistry of azetidines dates back over a century, with early synthetic efforts often resulting in low yields due to the challenges associated with forming a strained four-membered ring. nih.gov A significant milestone in the history of azetidine chemistry was the discovery and development of β-lactam antibiotics like penicillin, which contain a related azetidin-2-one (B1220530) ring system. nih.govbeilstein-journals.org This spurred extensive research into the chemistry of four-membered nitrogen heterocycles.

In recent decades, significant progress has been made in both the synthesis and functionalization of azetidines. organicchemistrydata.orgrsc.org Advances in catalysis, including the use of transition metals and organocatalysts, have enabled more efficient and selective syntheses. researchgate.net For instance, enantioselective methods have been developed to produce chiral azetidine derivatives, which are crucial for medicinal chemistry applications. nih.gov Modern synthetic strategies that have emerged include C-H activation and cross-coupling reactions to functionalize the azetidine ring. libretexts.org The reactivity of azetidines is also being explored in new ways, such as in strain-release-driven reactions to construct larger, more complex molecular architectures. rsc.orgresearchgate.net These recent advances continue to expand the utility of azetidine derivatives in diverse areas of chemical science. organicchemistrydata.org

Physicochemical and Spectroscopic Data of Ethyl 1-methyl-2-azetidinecarboxylate

While detailed experimental data for this compound is not widely available in the cited literature, its properties can be inferred from data on closely related compounds and general chemical principles.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | Inferred |

| Molecular Weight | 143.19 g/mol | Inferred evitachem.com |

| CAS Number | 42364-44-3 | epa.gov |

Spectroscopic Data

Detailed experimental spectra for this compound are not readily found in the surveyed literature. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the protons on the azetidine ring. The N-methyl group would appear as a singlet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the four-membered ring would likely exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. Key predicted chemical shifts would include a signal for the carbonyl carbon of the ester group (typically in the range of 160-180 ppm), signals for the carbons of the azetidine ring, a signal for the N-methyl carbon, and signals for the ethyl group carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1735-1750 cm⁻¹. libretexts.org Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) from the ester or cleavage of the azetidine ring.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-10-7(9)6-4-5-8(6)2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBULRTGDECWCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338687 | |

| Record name | Ethyl 1-methyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42364-44-3 | |

| Record name | Ethyl 1-methyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidine 2 Carboxylate Derivatives

Direct Azetidine (B1206935) Ring Formation Strategies

The direct formation of the azetidine ring is a primary approach for synthesizing azetidine-2-carboxylate derivatives. These methods involve constructing the four-membered ring in a single key step from acyclic precursors.

Intramolecular Nucleophilic Substitution Reactions

A cornerstone of azetidine synthesis is the intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center within the same molecule to form the cyclic structure. frontiersin.org

Alkylation-mediated cyclizations represent a direct method for forming the azetidine ring. In this approach, a nitrogen-containing precursor is induced to cyclize through the formation of a carbon-nitrogen bond. One example involves the use of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the intramolecular cyclization of a precursor like 4-bromo-2-(trifluoromethyl)but-1-ene. The electron-withdrawing nature of the trifluoromethyl group in this specific case necessitates a strong base to deprotonate the nitrogen, enabling it to act as a nucleophile and displace the bromide, thus forming the 1-alkyl-2-(trifluoromethyl)azetidine. rsc.org

Another strategy involves the selective functionalization of a pre-existing azetidine-containing ligand, such as 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine. This tridentate ligand can be selectively alkylated at its terminal amino-nitrogen atom through both reductive alkylation and simple alkylation reactions. This process can lead to the formation of more complex tri-, quadri-, quinque-, and sexi-dentate derivatives. rsc.org

| Precursor | Reagents/Conditions | Product | Yield |

| 4-bromo-2-(trifluoromethyl)but-1-ene | LiHMDS, THF, reflux | 1-alkyl-2-(trifluoromethyl)azetidine | Not specified |

| 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine | Reductive or simple alkylation | Functionalized azetidine derivatives | Not specified |

This table summarizes key examples of alkylation-mediated cyclizations for azetidine synthesis.

The intramolecular aminolysis of epoxy amine precursors is an effective method for constructing the azetidine ring. nih.govfrontiersin.orgbohrium.comelsevierpure.comresearchgate.net This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring within the same molecule, leading to ring-opening and the formation of the azetidine ring.

Recent research has demonstrated that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgbohrium.comelsevierpure.com This catalytic system has been shown to be tolerant of various functional groups, including those that are sensitive to acid. frontiersin.org For instance, the reaction of a cis-3,4-epoxy amine with a catalytic amount of La(OTf)3 in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux temperature leads to the formation of the corresponding azetidine. frontiersin.org The choice of solvent can influence the selectivity of the reaction, with DCE showing better results than benzene. frontiersin.org

The reaction proceeds smoothly with various substituents on the amino group, including electron-rich and electron-deficient benzyl (B1604629) groups, n-butyl, and even bulky tert-butyl groups. frontiersin.org Furthermore, acid-sensitive protecting groups like Boc, PMB, and TBS are well-tolerated under these conditions. frontiersin.org

| Precursor | Catalyst | Solvent/Temperature | Product | Yield |

| cis-3,4-Epoxy amine | La(OTf)3 | DCE, Reflux | Azetidine | High |

| Phenyl-substituted cis-3,4-epoxy amine | La(OTf)3 | Not specified | Azetidine | High |

| 4-Fluorophenyl-substituted cis-3,4-epoxy amine | La(OTf)3 | Not specified | Azetidine | Moderate |

This table highlights the utility of La(OTf)3-catalyzed aminolysis of epoxy amines for azetidine synthesis.

The cyclization of haloamine derivatives is a classical and widely used method for the synthesis of azetidines. This approach involves an intramolecular nucleophilic substitution where the nitrogen atom of the amine displaces a halogen atom, typically bromine or chlorine, from a carbon atom within the same molecule.

One specific example is the iodocyclization of homoallyl amines, which yields functionalized 2-(iodomethyl)azetidine derivatives. rsc.org This reaction is typically carried out using iodine in the presence of a base like sodium hydrogen carbonate. The stereoselectivity of this cyclization can be influenced by the nature of the substituents on the homoallyl amine. rsc.org

Another route involves the thermal isomerization of aziridines to azetidines. This process can start from dibromo amino esters, which are cyclized to form aziridines that can then be thermally rearranged to the more stable 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org

A historical synthesis of optically inactive azetidine-2-carboxylic acid involved the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure of the intermediate γ-amino-α-bromobutyric acid using barium hydroxide. wikipedia.org A similar strategy was employed for the synthesis of optically active azetidine-2-carboxylic acid starting from α,γ-diaminobutyric acid dihydrochloride. wikipedia.org

| Precursor | Reagents/Conditions | Product |

| Homoallyl amine | I2, NaHCO3, Acetonitrile (B52724) | cis-2-(Iodomethyl)azetidine derivative |

| Dibromo amino ester | Base, then heat (DMSO, 70 °C) | 3-Bromoazetidine-3-carboxylic acid derivative |

| γ-Aminobutyric acid (GABA) | 1. α-bromination; 2. Ba(OH)2 | Azetidine-2-carboxylic acid |

| α,γ-Diaminobutyric acid dihydrochloride | 1. HNO2, HCl; 2. Ba(OH)2 | Optically active Azetidine-2-carboxylic acid |

This table illustrates various cyclization strategies starting from haloamine derivatives.

Reductive Cyclization Approaches

Reductive cyclization offers an alternative pathway to azetidine derivatives. A notable example is the reduction of β-lactams (azetidin-2-ones) to furnish azetidines. Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly employed for this transformation. However, the presence of these Lewis acidic reagents can sometimes lead to the undesired ring-opening of the strained four-membered azetidine ring, particularly when electron-rich substituents like a phenyl group are present on the azetidine nucleus. rsc.org

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel reaction pathways and improved efficiency.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a route to azetidines. This method utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates, leading to the formation of azetidine, pyrrolidine (B122466), and indoline (B122111) compounds. The reaction is characterized by relatively low catalyst loading and the use of inexpensive reagents. organic-chemistry.org

Gold-catalyzed cyclizations have also been explored. An uncommon 4-exo-dig cyclization of N-tosyl homopropargyl amines, catalyzed by a gold(I) complex, has been reported to produce stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds. nih.govacs.org This contrasts with the more common 5-endo-dig cyclization that typically leads to five-membered rings. nih.gov The reaction conditions involve a gold catalyst such as [AuCl(PEt3)] with a silver salt co-catalyst like AgOTf in a solvent like THF at elevated temperatures. nih.govacs.org

Copper-catalyzed reactions also play a role in azetidine synthesis. For instance, a copper(I)-catalyzed cascade reaction involving a frontiersin.orgbohrium.com-rearrangement and a 4π-electrocyclization of O-propargylic oximes can lead to the formation of azetidine nitrones. acs.org Another copper-catalyzed approach involves the reaction of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of Cu(OTf)2 to rapidly generate bis-functionalized azetidines. organic-chemistry.org

Furthermore, visible light-enabled photoredox catalysis has been utilized for the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, to synthesize functionalized azetidines. nih.govnih.gov This method often employs an iridium-based photocatalyst. nih.gov

| Catalytic System | Reaction Type | Precursor | Product |

| Palladium | Intramolecular C-H Amination | Picolinamide-protected amine | Azetidine |

| Gold(I)/Silver | 4-exo-dig Cyclization | N-tosyl homopropargyl amine | (Z)-2-Alkylidene-1-tosylazetidine |

| Copper(I) | Rearrangement/Electrocyclization | O-propargylic oxime | Azetidine nitrone |

| Copper(II) | Alkylation | 1-Azabicyclo[1.1.0]butane | Bis-functionalized azetidine |

| Iridium/Visible Light | Aza Paternò-Büchi Reaction | Imine and alkene | Functionalized azetidine |

This table provides an overview of various transition metal-catalyzed methods for azetidine synthesis.

Palladium-Catalyzed Methods

Palladium catalysis has emerged as a powerful tool for the construction of a variety of heterocyclic compounds, including azetidines. These methods often involve the intramolecular cyclization of suitably functionalized precursors. For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of complex heterocyclic systems. beilstein-journals.org One such approach involves the cyclocarbopalladation of propargylic amides containing an aryl iodide, followed by a Suzuki-Miyaura coupling, to yield tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org While not a direct synthesis of simple azetidines, this methodology showcases the capability of palladium catalysis to facilitate complex C-C and C-N bond formations.

Another relevant palladium-catalyzed reaction is the nucleomethylation of alkynes, which allows for the simultaneous construction of a heteroaromatic ring and the introduction of a methyl group. nih.gov This has been successfully applied to the synthesis of 3-methylindoles, 3-methylbenzofurans, and 4-methylisoquinolines. nih.gov The mechanism is thought to involve the aminopalladation of the alkyne followed by reductive elimination. nih.gov Furthermore, palladium(II) complexes containing azetidine-3,3-dicarboxylate ligands have been synthesized and characterized, indicating the compatibility of the azetidine ring with palladium chemistry. nih.gov

A general procedure for a palladium-catalyzed synthesis is outlined below:

| Step | Description |

| 1 | A solution of the starting propargylamide and arylboronic acid is prepared in a suitable solvent such as ethanol. |

| 2 | A base, for example, potassium phosphate, is added to the mixture. |

| 3 | The palladium catalyst, such as palladium(II) chloride, is introduced. |

| 4 | The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC. |

| 5 | The product is isolated and purified using column chromatography. |

This table illustrates a generalized procedure for a palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of various heterocyclic compounds.

Copper-Catalyzed Photoinduced Cyclizations

Visible-light-induced copper catalysis has provided a novel and efficient pathway for the synthesis of azetidines through a [3+1] radical cascade cyclization. nih.gov This method utilizes the reaction of aliphatic amines with alkynes. The process is initiated by the photogenerated α-aminoalkyl radicals, which are captured by the alkyne to form vinyl radicals. These vinyl radicals then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov A key feature of this methodology is the formation of saturated azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov

The reaction demonstrates operational simplicity, utilizes an inexpensive and abundant copper catalyst, and has a broad substrate scope. nih.gov Density functional theory (DFT) calculations have suggested that a tertiary radical intermediate is crucial for the successful cyclization. nih.gov

Other Metal-Mediated Cyclizations

While palladium and copper are prominent in azetidine synthesis, other metals can also mediate the formation of this four-membered ring. For instance, titanacyclobutanes, generated from ketones or alkenes, can be halogenated to produce functionalized alkyl dihalides. These dihalides can then be treated with amines to afford azetidines.

Cyclizations Involving Carbon-Carbon Bond Formation

The formation of the azetidine ring can also be achieved through cyclization strategies that primarily focus on the creation of a carbon-carbon bond. A notable approach involves tandem cyclization reactions using N-aziridinylimines. nih.gov In these reactions, the N-aziridinylimine can act as both a radical acceptor and donor in a single operation, leading to the consecutive formation of carbon-carbon bonds. nih.gov This method is particularly effective for generating 5- and 6-membered rings through radical cyclization and has shown significant potential for constructing quaternary carbon centers. nih.gov The principles of this approach can also be extended to anionic cyclizations of N-aziridinylimines. nih.gov

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions represent a powerful and atom-economical strategy for the synthesis of cyclic compounds, including the strained four-membered azetidine ring.

Photochemical [2+2] Cycloadditions

The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine or oxime and an alkene, is a direct method for synthesizing azetidines. nih.govrsc.orgresearchgate.net This reaction typically involves the photoexcitation of the imine component, which then undergoes cycloaddition with an alkene. nih.gov To prevent competing E/Z isomerization, cyclic imines are often used. nih.gov

Recent advancements have enabled the use of visible light in these reactions, often employing a photocatalyst. researchgate.net For example, the intermolecular aza-Paternò-Büchi reaction between cyclic oximes, specifically 2-isoxazoline carboxylates, and alkenes can be achieved using a visible-light photocatalyst. researchgate.net Optimization studies have identified suitable photocatalysts that can provide high yields of the desired azetidine product. researchgate.net The mechanism is believed to proceed through the triplet excited state of the oxime, which is generated via energy transfer from the photocatalyst. researchgate.net

Intramolecular versions of the aza-Paternò-Büchi reaction have also been developed, providing access to complex, tricyclic azetidine structures. nih.gov In these cases, a tethered alkene and oxime undergo a [2+2] cycloaddition upon visible-light irradiation in the presence of a photocatalyst. nih.gov The reaction conditions have been optimized to be compatible with various alkene substitution patterns and oxime backbone substituents. nih.gov

A summary of representative yields for the aza-Paternò-Büchi reaction is presented below:

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Intermolecular | 2-Isoxazoline carboxylate and 1-hexene | Functionalized azetidine | 94 | researchgate.net |

| Intramolecular | Substrate with trisubstituted alkene | Tricyclic azetidine | 84 | nih.gov |

| Intramolecular | Substrate with disubstituted alkene | Tricyclic azetidine | up to 69 | nih.gov |

This table provides a snapshot of the efficiency of the aza-Paternò-Büchi reaction under different conditions.

Ring Rearrangement Strategies Towards Azetidine Formation

Ring rearrangements, involving either the contraction of larger rings or the expansion of smaller ones, provide powerful, albeit less direct, pathways to the azetidine core.

Azetidine derivatives can be synthesized through the ring contraction of more readily available five-membered rings like pyrrolidinones. A robust method involves a one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This reaction, typically promoted by a base like potassium carbonate, allows for the incorporation of various nucleophiles (alcohols, phenols, anilines) to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This strategy is advantageous as it starts from inexpensive and easily prepared N-sulfonyl-2-pyrrolidinone derivatives. organic-chemistry.org

The one-carbon ring expansion of three-membered aziridines is an attractive and increasingly utilized strategy for the enantioselective synthesis of azetidines. chemrxiv.orgresearchgate.net This transformation overcomes the difficulty of directly forming the four-membered ring by leveraging the reactivity of the strained aziridine (B145994) precursor. chemrxiv.org

A key method for aziridine ring expansion is mediated by carbenes, which are typically generated from diazo compounds in the presence of a metal catalyst. nih.govnih.govresearchgate.net The reaction is proposed to proceed via the nucleophilic attack of the aziridine nitrogen on an electrophilic metal-carbenoid, forming a reactive aziridinium (B1262131) ylide intermediate. researchgate.netnih.govacs.org

This ylide can then undergo a nih.govnih.gov-Stevens rearrangement, which involves the migration of a carbon substituent from the nitrogen to the adjacent ylide carbon, resulting in the desired one-carbon ring-expanded azetidine product. nih.govacs.orgnih.gov A significant challenge in this chemistry is controlling the fate of the aziridinium ylide, which can also undergo a competing cheletropic extrusion of an olefin. researchgate.netnih.govnih.gov Recently, engineered "carbene transferase" enzymes, derived from cytochrome P450, have been developed to catalyze this transformation with exceptional stereocontrol (up to 99:1 er) and selectivity, favoring the desired nih.govnih.gov-Stevens rearrangement over side reactions. chemrxiv.orgresearchgate.netnih.govacs.orgnih.gov

Data Tables

Table 1: Carbene-Mediated Ring Expansion of Aziridines

| Catalyst Type | Carbene Source | Key Intermediate | Rearrangement Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Engineered Cytochrome P450 | Diazo Compound | Aziridinium Ylide | nih.govnih.gov-Stevens | High Enantioselectivity | nih.gov, chemrxiv.org, nih.gov, acs.org, researchgate.net |

Table 2: Cycloaddition Approaches to Azetidine Derivatives

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Intramolecular [2+2] Photocycloaddition | Tethered Imine-Alkenes | Visible Light, Iridium Photocatalyst | Bicyclic Azetidines | Access to complex fused systems | springernature.com, chemrxiv.org, echemi.com |

| Formal [3+1] Cycloaddition | Enoldiazoacetates + Imido-Sulfur Ylides | Chiral Copper(I) | Chiral Azetines | Asymmetric Synthesis | nih.gov, nih.gov |

| Intermolecular [2+2] Photocycloaddition | Oximes + Alkenes | Visible Light, Iridium Photocatalyst | Functionalized Azetidines | Mild conditions, broad scope | springernature.com, chemrxiv.org, researchgate.net |

Ring Expansion Reactions (e.g., from Aziridines)

Sigmatropic Rearrangements

Sigmatropic rearrangements and related pericyclic reactions represent a sophisticated avenue for the construction of the strained azetidine ring. These methods often involve the reorganization of a σ-bond across a π-system, leading to novel molecular frameworks.

One notable strategy is a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines, which proceeds through an ylide-type mechanism. nih.gov This reaction, mediated by rhodium-bound carbenes, involves a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the resulting highly substituted methylene azetidine product with excellent regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium ylide, which undergoes a diastereoselective ring-closure to deliver the azetidine product. nih.gov

Another innovative approach involves the ring expansion of propargylic aziridines. This method utilizes a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a stereoselective gold-catalyzed 4-exo-dig cyclization to form (Z)-alkylidene azetidines. acs.org This process represents a novel rearrangement pathway for accessing functionalized azetidine scaffolds. acs.org Additionally, thermal isomerization of aziridines has been developed for synthesizing azetidine derivatives. For instance, 3-bromoazetidine-3-carboxylic acid derivatives can be obtained by refluxing the corresponding kinetically controlled aziridine product in DMSO at 70 °C. rsc.org

Asymmetric Synthesis of Enantioenriched Azetidine-2-carboxylates

The synthesis of enantiomerically pure azetidine-2-carboxylates is of paramount importance due to their application as chiral building blocks. Various strategies have been developed to control the stereochemical outcome of the ring formation.

Chiral Auxiliary-Mediated Approaches

A well-established method for achieving asymmetry in synthesis involves the use of stoichiometric chiral auxiliaries. These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of a key reaction and are subsequently removed.

A practical and efficient asymmetric synthesis of azetidine-2-carboxylic acid utilizes the optically active α-methylbenzylamine as a chiral auxiliary. nih.gov In this multi-step synthesis starting from inexpensive chemicals, the azetidine ring is constructed via an intramolecular alkylation, with the chiral auxiliary guiding the stereochemistry. nih.gov Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br The absolute configuration of one of the products was confirmed by X-ray crystallography, demonstrating the effective control exerted by the chiral amine. rsc.orgcapes.gov.br For a long time, the synthesis of enantioenriched azetidines has heavily relied on such methods, which induce diastereoselectivity based on the existing chirality of a substrate or a chiral auxiliary. acs.org

| Chiral Auxiliary | Application | Reference |

| α-Methylbenzylamine | Asymmetric synthesis of azetidine-2-carboxylic acid | nih.gov |

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids | rsc.orgcapes.gov.br |

Chiral Catalyst-Controlled Asymmetric Syntheses

The development of catalytic asymmetric methods is a major goal in modern organic synthesis, offering a more atom-economical alternative to stoichiometric chiral auxiliaries.

A significant advancement is the copper-catalyzed enantioselective difunctionalization of azetines. Using a Cu/bisphosphine catalyst system, two versatile groups, a boryl and an allyl functionality, can be installed on the azetine ring, creating two new stereogenic centers with high enantioselectivity. acs.orgnih.gov This method provides convenient access to chiral 2,3-disubstituted azetidines, which were previously difficult to synthesize. acs.orgnih.gov The reaction proceeds via a rapid borylcupration of the azetine, followed by a rate-determining allylation step. acs.orgnih.gov

Other examples include the use of chiral C2-symmetric 2,4-disubstituted azetidine derivatives, which function as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Furthermore, a novel chiral ligand synthesized from azetidine and (R)-BINOL has been successfully employed in a magnesium-catalyzed asymmetric ring-opening of aziridines, yielding desymmetrized products in high yields and good enantioselectivities. researchgate.net The Nobel Prize in Chemistry in 2001, awarded for work on chiral catalysis, highlighted the industrial potential of these methodologies for manufacturing optically active molecules. youtube.com

Diastereoselective Control in Azetidine Ring Construction

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the synthesis. This is often accomplished by carefully controlling reaction conditions to favor the formation of one diastereomer over others.

A general and scalable two-step method has been reported for the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net This approach operates under kinetic control, where the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine ring. acs.orgresearchgate.net Density functional theory (DFT) calculations have confirmed that the kinetic control is responsible for the stereochemical outcome of these transition-metal-free carbon-carbon bond formation reactions. researchgate.net The trans-substituted azetidine products are generally formed preferentially due to lower transition state energies compared to the cis isomers. acs.org

Stereoselective ring-expansion reactions also provide excellent diastereocontrol. A [3+1] ring expansion of methylene aziridines using rhodium carbenes yields highly substituted methylene azetidines with outstanding stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov Similarly, a gold-catalyzed ring-closing of homopropargyl amines, formed from the ring-opening of propargyl aziridines, proceeds stereoselectively to give (Z)-alkylidene azetidines. acs.org

Protecting Group Strategies for Azetidine Nitrogen and Carboxylate Moieties

The reactivity of the azetidine ring, particularly the nitrogen atom and the carboxylate group, necessitates the use of protecting groups during multi-step syntheses. These groups mask the functionality to prevent unwanted side reactions and are removed at a later stage.

N-Protection Strategies (e.g., Boc, Sulfonyl)

The protection of the amine functional group is a fundamental strategy in organic synthesis. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups due to its ease of installation and stability under various nucleophilic and basic conditions. researchgate.net It is frequently introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net In the synthesis of functionalized pyrroles, Boc-protected azetidine serves as a key intermediate that undergoes ring-opening. rsc.org A multigram-scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid utilizes an N-Boc protecting group in its early steps. clockss.org

Other protecting groups are also employed. The benzyl chloroformate (Cbz) group is used in the synthesis of azetidine iminosugars, where an amine intermediate is protected as its Cbz derivative before the intramolecular cyclization step. rsc.org Sulfonyl groups, such as the (2-trimethylsilyl)ethanesulfonyl (SES) group, have also been reported for the synthesis of L-azetidine-2-carboxylic acid, where it acts as both a leaving group on a hydroxyl function and an activator for the amine. clockss.org In palladium-catalyzed C(sp³)–H arylation reactions, the trifluoroacetyl (TFA) group has been used to protect the azetidine nitrogen. rsc.org

Table of Common N-Protecting Groups for Azetidines:

| Protecting Group | Abbreviation | Key Features | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Stable to base and nucleophiles; removed with acid | rsc.orgresearchgate.netclockss.org |

| Benzyloxycarbonyl | Cbz | Removed by hydrogenolysis | rsc.org |

| (2-Trimethylsilyl)ethanesulfonyl | SES | Functions as leaving group and amine activator | clockss.org |

Esterification Methods for Carboxylate Functionality

The conversion of the carboxylic acid group at the 2-position of the azetidine ring into an ester is a critical step in the synthesis of compounds like ethyl 1-methyl-2-azetidinecarboxylate. The primary precursor for this transformation is 1-methyl-azetidine-2-carboxylic acid. The synthesis of the core azetidine-2-carboxylic acid structure can be achieved through various methods, including the cyclization of γ-amino-α-halobutyric acids or via malonic ester intermediates. wikipedia.orgoup.comnih.gov Once the N-methylated carboxylic acid precursor is obtained, several standard esterification methods can be employed.

One of the most common and direct methods for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, ethanol, in the presence of a strong acid catalyst. physicsandmathstutor.com

Reaction Scheme:

The general reaction for the Fischer esterification of 1-methyl-azetidine-2-carboxylic acid is as follows:

1-methyl-azetidine-2-carboxylic acid + Ethanol ⇌ this compound + Water

Detailed Research Findings:

The mechanism of Fischer esterification is a multi-step process that is reversible. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol (ethanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com

Deprotonation: Finally, deprotonation of the resulting intermediate by a base (such as water or the alcohol) regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product side, the alcohol is often used in large excess, serving as the solvent for the reaction. Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the formation of the ester. masterorganicchemistry.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is typically carried out by heating the mixture of the carboxylic acid, alcohol, and catalyst. chemguide.co.uk While specific literature detailing the precise conditions for the synthesis of this compound is not abundant, the general principles of Fischer esterification are widely applicable. Other methods for esterification exist, such as using alkylating agents like iodomethane (B122720) or dimethyl sulfate, or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in a Steglich esterification, but the Fischer method remains a fundamental and cost-effective approach. commonorganicchemistry.com

Table 1: Synthetic Parameters for the Esterification of 1-methyl-azetidine-2-carboxylic acid

| Parameter | Details |

| Reaction Name | Fischer-Speier Esterification |

| Starting Material | 1-methyl-azetidine-2-carboxylic acid |

| Reagent | Ethanol (often in excess as solvent) |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH, HCl) |

| Product | This compound |

| Byproduct | Water |

| Key Transformation | Conversion of a carboxylic acid to an ethyl ester |

Reactivity and Chemical Transformations of Azetidine 2 Carboxylate Systems

Ring-Opening Reactions of Azetidine-2-carboxylates

The strain within the azetidine (B1206935) ring makes it prone to ring-opening reactions, which can be initiated by nucleophiles, reducing agents, or through strain-driven rearrangements. These reactions are often regioselective and stereoselective, providing valuable routes to functionalized acyclic amines. nih.gov

Nucleophilic Ring Opening Reactions: Regioselectivity and Stereochemical Outcomes

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of these reactions is influenced by both electronic and steric factors. magtech.com.cn For azetidine-2-carboxylates, the carboxylate group at the C2 position plays a significant role in directing the nucleophilic attack.

Generally, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. In the case of azetidinium ions, which are often formed under acidic conditions or by N-alkylation, nucleophilic attack at the C4 position is common for unsubstituted rings. organic-chemistry.orgyoutube.com However, the presence of substituents can alter this preference. For instance, a methyl group at C4 can direct the attack to the C2 position. organic-chemistry.org

The nature of the nucleophile is also crucial. While heteroatom nucleophiles often attack the β-carbon (C3) of aziridine-2-carboxylates, carbon nucleophiles can be less regioselective. clockss.org In azetidine systems, strong or sterically bulky nucleophiles may favor attack at the less substituted carbon adjacent to the nitrogen. magtech.com.cn

The stereochemical outcome of these reactions is often a result of an SN2-type mechanism, leading to an inversion of configuration at the attacked carbon center. This has been demonstrated in the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols, which proceeds with high enantiomeric excess. iitk.ac.in

Enzymatic hydrolysis of L-azetidine-2-carboxylate, a proline analogue, also represents a nucleophilic ring-opening reaction. rsc.org L-azetidine-2-carboxylate hydrolase (A2CH) from Pseudomonas sp. catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govnih.gov This reaction is highly specific for the L-isomer and proceeds via nucleophilic attack by an aspartate residue in the enzyme's active site. nih.govnih.gov

| Nucleophile | Substrate | Conditions | Product(s) | Regioselectivity | Stereochemistry | Ref. |

| Alcohols | 2-Aryl-N-tosylazetidines | Lewis Acid | 1,3-Amino ethers | High (attack at aryl-substituted carbon) | High (SN2-type inversion) | iitk.ac.in |

| Water (Enzymatic) | L-Azetidine-2-carboxylate | L-azetidine-2-carboxylate hydrolase | 2-Hydroxy-4-aminobutyrate | Specific (C-N bond cleavage) | Stereospecific for L-isomer | rsc.orgnih.gov |

| Azide, Benzylamine, Acetate (B1210297) | Enantiopure azetidinium salts | Various | Functionalized linear amines | Dependent on substitution pattern | Stereoselective | nih.govorganic-chemistry.org |

Reductive Ring Opening Reactions

Reductive ring-opening of azetidines provides a pathway to amino alcohols and other reduced products. A notable method for the reductive ring opening of N-azetidinyl amides involves the use of a sodium dispersion and 15-crown-5 (B104581) under mild conditions. rsc.org This reaction is proposed to proceed through an outer-sphere electron transfer mechanism, leading to the selective cleavage of the N–C bond of the four-membered ring. rsc.org

Strain-Driven Ring Transformations

The inherent ring strain of azetidines can be harnessed to drive various ring transformations, including ring expansions and rearrangements. rsc.orgresearchwithrutgers.com These reactions often lead to the formation of larger, more stable heterocyclic systems. For example, 2-acyl azetidines have been shown to undergo Au(I)-catalyzed ring expansion to form pyrrolin-4-ones. rsc.org Similarly, acid-mediated ring expansion of azetidines can be employed to synthesize 1,3-oxazinan-2-ones, which are valuable motifs in medicinal chemistry. rsc.org The strain-release amination and alkylation of 1-azabicyclo[1.1.0]butanes, which contain a highly strained azetidine ring, provide an elegant route to 3-substituted azetidines. chemrxiv.org

Elimination Reactions

Elimination reactions in azetidine systems can also lead to ring-opening. These reactions can be promoted by transition metals or sterically hindered strong bases. magtech.com.cn The specific products of these reactions depend on the substitution pattern of the azetidine ring and the reaction conditions.

Functionalization and Derivatization of Azetidine-2-carboxylate Scaffolds

Beyond ring-opening, the azetidine-2-carboxylate scaffold can be functionalized and derivatized at various positions, including the ester group.

Modifications at the Ester Group (e.g., Hydrolysis, Transesterification)

The ester group of azetidine-2-carboxylates can undergo typical ester transformations, such as hydrolysis and transesterification.

Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation. libretexts.org This can be achieved under either acidic or basic conditions. libretexts.org For instance, substituted azetidines have been shown to be stable under basic conditions, allowing for the hydrolysis of the ester moiety to the corresponding carboxylic acid in good yield. chemrxiv.org Enzymatic hydrolysis is also a powerful tool, as demonstrated by the lipase-catalyzed preferential hydrolysis of one diastereomer of a methyl benzylazetidine-2,2-dicarboxylate derivative. nih.gov

Transesterification , the conversion of one ester to another, is also a viable modification. Lipase-mediated stereoselective transesterification has been developed for aziridinecarboxylates, and similar principles can be applied to azetidine systems. clockss.org

| Reaction | Reagents/Conditions | Product | Comments | Ref. |

| Hydrolysis | Base (e.g., NaOH) | Azetidine-2-carboxylic acid | Standard saponification | chemrxiv.orglibretexts.org |

| Hydrolysis | Acid (e.g., HCl, H₂O) | Azetidine-2-carboxylic acid | Equilibrium process, requires excess water | libretexts.org |

| Enzymatic Hydrolysis | Lipase (B570770) | Azetidine-2-carboxylic acid | Can be highly stereoselective | nih.gov |

Reactions at the Azetidine Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom in azetidine-2-carboxylate systems is a key site for chemical modification. While Ethyl 1-methyl-2-azetidinecarboxylate already possesses a methyl group on the nitrogen, its synthesis and the synthesis of related compounds rely on the reactivity of the nitrogen in precursor molecules like ethyl azetidine-2-carboxylate.

N-Alkylation: The secondary amine of an N-unsubstituted azetidine-2-carboxylate is nucleophilic and can be readily alkylated. This reaction is fundamental for introducing substituents like the methyl group in the target compound. For example, tert-butyl L-azetidine-2-carboxylate has been successfully N-alkylated with various electrophiles. In one reported synthesis, alkylation with a protected and activated form of homoserine was achieved using N,N-Diisopropylethylamine (DIPEA) in acetonitrile (B52724) (MeCN) to yield the N-alkylated product. clockss.org This highlights a general strategy for introducing diverse side chains onto the azetidine nitrogen.

N-Acylation: The acylation of the azetidine nitrogen is another common transformation, leading to the formation of N-acylazetidines. These reactions typically involve treating the NH-azetidine with an acylating agent such as an acyl chloride or an ester. A simple and efficient method for N-acetylation utilizes catalytic acetic acid with ethyl acetate as both the acyl source and solvent. rsc.org This approach has been applied to a variety of amines and demonstrates a green and practical route for N-acylation that can be broadly applied to heterocycles like azetidine-2-carboxylates. rsc.org More complex acylations, such as the introduction of amino acid residues to form peptide bonds, are also crucial, particularly in the synthesis of peptidomimetics. researchgate.net

The table below summarizes representative conditions for N-functionalization of azetidine precursors.

| Reaction Type | Azetidine Substrate | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | tert-Butyl L-azetidine-2-carboxylate | Iodide electrophile, DIPEA | MeCN | N-alkylated azetidine | clockss.org |

| N-Acetylation | General Amines (applicable to azetidines) | Ethyl acetate, Acetic acid (cat.) | 80–120 °C | N-acetylated product | rsc.org |

| N-Acylation (Peptide Coupling) | Azetidine-based amino acids | HBTU, L-phenylalanine isopropyl ester | - | Dipeptide | acs.org |

Functionalization of Azetidine Ring Carbons (e.g., C-H Activation, Stereoselective Additions)

Functionalization of the carbon atoms of the azetidine ring provides a pathway to more complex and stereochemically rich structures. The position alpha to the nitrogen and the carboxylate group (the C2 position) is particularly important.

Stereoselective Additions at C2: The C2 position can be deprotonated and subsequently alkylated. Due to the rigid nature of the four-membered ring, stereoselective functionalization can be achieved by leveraging existing stereocenters. rsc.org A notable method involves the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org Treatment with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile like benzyl (B1604629) bromide, proceeds with high diastereoselectivity. rsc.org This strategy allows for the controlled synthesis of optically active 2-substituted azetidines. rsc.org Although this example uses a nitrile, the underlying principle of stereocontrol via a chiral auxiliary on the nitrogen is applicable to the carboxylate systems as well.

Functionalization at C3: The C3 position can also be functionalized. Syntheses of C3-substituted azetidines have been achieved via intramolecular cyclization of precursors. For instance, the reaction of N-t-butylimine with reducing agents like NaBH4 or LAH can lead to 3-bromoazetidines. rsc.org These 3-bromo-substituted azetidines are versatile intermediates that can react with various nucleophiles (e.g., azide, cyanide, alkoxides) to introduce a range of functional groups at the C3 position. rsc.org

C-H Activation: Modern synthetic methods, including C-H activation, are being applied to azetidine synthesis and functionalization. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to construct the azetidine ring itself. rsc.org This type of reaction, which forges a C-N bond by activating a typically inert C-H bond, underscores the potential for developing new methods to directly functionalize the C-H bonds of a pre-formed azetidine ring. rsc.org

The table below details examples of functionalization at azetidine ring carbons.

| Reaction Type | Substrate System | Reagent(s) | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Diastereoselective α-Alkylation | N-borane complex of N-((S)-1-arylethyl)azetidine-2-carbonitrile | 1) LDA; 2) Benzyl bromide | -78 °C to rt | High diastereoselectivity (72% major isomer) | rsc.org |

| C3-Substitution via Bromo-intermediate | N-(t-butyl)-2,3-dibromo-2-methylpropanamine | Reflux in isopropanol | Reflux | Formation of 3-bromoazetidine (B1339375) intermediate | rsc.org |

| C3-Nucleophilic Substitution | 3-Bromoazetidine derivative | NaN3, KCN, or NaOMe | Various | Formation of C3-azido, C3-cyano, or C3-methoxy azetidines | rsc.org |

Advanced Transformations Maintaining Azetidine Ring Integrity (e.g., further cycloadditions, rearrangements)

The strained azetidine ring can participate in more complex transformations that maintain the core heterocyclic structure, such as cycloadditions and rearrangements. These reactions often exploit the unique electronic and steric properties of the four-membered ring.

Cycloaddition Reactions: Azetidines can be formed via [2+2] cycloaddition reactions, such as the aza-Paternò-Büchi reaction, where an imine reacts with an alkene under photochemical conditions. rsc.orgnih.gov While typically used for synthesis, the double bond in an unsaturated azetidine derivative could potentially act as a dienophile in subsequent Diels-Alder reactions. For example, 1,2-diaza-1,3-dienes have been shown to undergo hetero-Diels-Alder reactions with electron-rich dienophiles, demonstrating a pathway to fused heterocyclic systems. mdpi.com This type of reactivity could be envisioned for unsaturated azetidine-2-carboxylate derivatives, allowing the construction of complex bicyclic scaffolds.

Rearrangement Reactions: Ring expansion reactions can transform azetidines into larger heterocyclic systems like pyrrolidines or piperidines. researchgate.net However, rearrangements that maintain the four-membered ring are also known. The rsc.orgrsc.org-Stevens rearrangement has been demonstrated in a biocatalytic one-carbon ring expansion of aziridines to form azetidines. nih.govacs.org This enzymatic transformation controls the reactive ylide intermediate to favor the rearrangement. nih.govacs.org Similarly, the base-induced Sommelet-Hauser rearrangement of azetidine-derived ammonium (B1175870) salts can lead to 2-aryl-substituted derivatives, where the ring strain of the azetidine facilitates the efficient generation of the key ylide intermediate. researchgate.net These advanced methods highlight the utility of the azetidine scaffold as a reactive building block for constructing complex molecular architectures. researchgate.net

Stereochemical Aspects in Azetidine 2 Carboxylate Chemistry

Enantiomeric Purity and Control in Azetidine (B1206935) Synthesis

Achieving high enantiomeric purity is a central goal in the synthesis of chiral azetidine derivatives. Various strategies have been developed to control the absolute stereochemistry at the C2 position of the azetidine ring.

One common approach involves the use of chiral auxiliaries. For instance, optically active α-methylbenzylamine can serve as a chiral auxiliary to guide the stereochemical outcome of the synthesis, allowing for the practical asymmetric preparation of both enantiomers of azetidine-2-carboxylic acid. nih.gov Another strategy employs chiral tert-butanesulfinamides, which facilitate a general and scalable method for producing enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org The resulting diastereomers can often be separated by standard chromatography, and subsequent removal of the sulfinamide auxiliary yields the enantiopure azetidine products. acs.orgresearchgate.net

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure azetidine-2-carboxylates. Lipases, such as Candida antarctica lipase (B570770) B, have been used for the kinetic resolution of racemic esters of azetidine-2-carboxylic acid. tandfonline.comoup.com This method can involve preferential hydrolysis or ammoniolysis of one enantiomer, leaving the other enantiomer in high enantiomeric excess (ee). tandfonline.comoup.com For example, an efficient route to (S)-azetidine-2-carboxylic acid with >99.9% ee has been established using a lipase-catalyzed preferential hydrolysis as a key step. tandfonline.com

Asymmetric synthesis directly generates a single enantiomer. One such method is based on the zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime, which has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has emerged as a method for the enantioselective synthesis of 2,3-disubstituted azetidines, achieving excellent control over enantioselectivity. acs.org

The table below summarizes various methods used to achieve enantiomeric control in azetidine synthesis.

Table 1: Methods for Enantiomeric Control in Azetidine Synthesis| Method | Key Reagent/Catalyst | Principle | Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-α-methylbenzylamine | Diastereoselective cyclization | Practical synthesis of both enantiomers | nih.gov |

| Chiral Auxiliary | Chiral tert-butanesulfinamides | Diastereoselective addition and cyclization | Enantioenriched C2-substituted azetidines | acs.org |

| Enzymatic Resolution | Candida antarctica lipase B | Kinetic resolution via hydrolysis/ammoniolysis | Enantiomerically pure esters or acids (>99% ee) | tandfonline.comoup.com |

| Asymmetric Synthesis | Camphor sultam / Zinc | Asymmetric addition to glyoxylic acid oxime derivative | Enantiopure L-azetidine-2-carboxylic acid | nih.gov |

| Asymmetric Catalysis | Copper / Chiral Ligand | Enantioselective boryl allylation of azetines | Highly enantioselective access to 2,3-disubstituted azetidines | acs.org |

Diastereomeric Control and Relative Stereochemistry

When the azetidine ring is substituted at more than one position, controlling the relative stereochemistry between these substituents becomes crucial. The synthesis of specific diastereomers, such as cis or trans isomers, is often achieved through stereoselective reactions.

Diastereoselective alkylation of an existing chiral azetidine scaffold is a common strategy. For example, the α-alkylation of N-borane complexes of N-(1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl esters can proceed with high diastereoselectivity. rsc.org The choice of the chiral auxiliary on the nitrogen atom can significantly influence the facial selectivity of the enolate alkylation, leading to preferential formation of one diastereomer. rsc.orgoup.com

Cyclization reactions are also pivotal for establishing relative stereochemistry. Iodine-mediated cyclization of homoallyl amines has been shown to produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization with complete stereocontrol. nih.gov Similarly, superbase-induced reactions of N-substituted aminomethyloxiranes can lead to the diastereoselective formation of 2-arylazetidines, with the trans isomer being the kinetically favored product. acs.org The stereocontrolled synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid has been achieved through two distinct strategies, one yielding the cis-enantiomers and the other providing the trans-enantiomers. nih.govnih.gov

Recent advances in catalysis have also provided powerful methods for diastereocontrol. A copper-catalyzed asymmetric boryl allylation of azetines allows for the construction of 2,3-disubstituted azetidines with complete control over diastereoselectivity, yielding single isomers in many cases. acs.org Additionally, the reduction of chiral azetinylcarbinols can produce stereoselective β-amino alcohols, which are valuable intermediates. organic-chemistry.org

The following table highlights different approaches to control diastereoselectivity in the synthesis of substituted azetidines.

Table 2: Diastereoselective Synthesis of Substituted Azetidines| Reaction Type | Substrate | Conditions/Catalyst | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| α-Alkylation | N-(1'-phenylethyl)azetidine-2-carboxylate N-borane complex | LDA, Alkyl halide | Diastereoselective formation of α-substituted azetidines | rsc.org |

| Cyclization | Homoallyl amines | Iodine | cis-2,4-Azetidine via 4-exo trig cyclization | nih.gov |

| Cyclization | N-substituted aminomethyloxiranes | Superbase (e.g., LHMDS, KHMDS) | Kinetically controlled formation of trans-2-arylazetidines | acs.org |

| Boryl Allylation | Azetines | Copper / Chiral Ligand | Complete chemo-, regio-, enantio-, and diastereoselectivity | acs.org |

| Hydrogenation | Chiral azetinylcarbinols | Catalytic reduction | Stereoselective formation of β-amino alcohols | organic-chemistry.org |

Stereochemical Retention and Inversion in Azetidine Ring Transformations

The stereochemical fate of substituents on the azetidine ring during subsequent chemical transformations is a key consideration. Ring-opening, ring-expansion, and functional group interconversion reactions can proceed with either retention or inversion of stereochemistry at the chiral centers.

Nucleophilic ring-opening reactions of azetidines or their activated azetidinium ion counterparts are fundamental transformations. nih.gov The stereochemical outcome often depends on the nature of the nucleophile, the substituents on the ring, and the reaction mechanism (typically Sₙ2). nih.gov For instance, the ring-opening of optically active N-tosyl azetidines with aryl borates can lead to racemic products, suggesting a process with significant carbocationic character. nih.gov However, introducing a directing group, such as a hydroxyl group on the azetidine ring, can enforce an intramolecular delivery of the nucleophile, resulting in a ring-opening process with a predominant inversion of configuration. nih.gov

In contrast, certain transformations can proceed with retention of configuration. A Pd-catalyzed, directed C(sp³)–H arylation at the C3 position of an azetidine-2-carboxylic acid derivative allows for the creation of stereochemically defined building blocks. acs.org Subsequent cleavage of the directing auxiliary under specific conditions can occur with retention of stereochemistry at the α-position. acs.org Interestingly, by modifying the cleavage conditions (e.g., using NaOH/EtOH at high temperature), epimerization at the α-carbon can be induced, leading to the opposite diastereomer. acs.org

Ring expansion reactions also exhibit distinct stereochemical pathways. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a [3+1] ring expansion to form methylene azetidines. nih.gov This process is highly stereoselective and efficiently transfers chirality from the starting material to the product, proceeding through a proposed ring-opening/ring-closing cascade that delivers the product with a defined stereochemistry. nih.gov

The table below provides examples of stereochemical outcomes in azetidine ring transformations.

Table 3: Stereochemical Outcomes in Azetidine Ring Transformations| Transformation | Substrate | Reagents/Conditions | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Ring Opening | N-Tosyl-3-hydroxyazetidine | Aryl borates | Predominant inversion of configuration | nih.gov |

| Auxiliary Cleavage | N-Acyl-C3-arylated azetidine-2-carboxylate | LiOH/H₂O₂ | Retention of stereochemistry at C2 | acs.org |

| Auxiliary Cleavage/ Epimerization | N-Acyl-C3-arylated azetidine-2-carboxylate | NaOH/EtOH, 110 °C | Inversion (epimerization) of stereochemistry at C2 | acs.org |

| Ring Expansion | Bicyclic methylene aziridine (B145994) | Rhodium carbene | Excellent stereoselectivity, chirality transfer | nih.gov |

Computational Chemistry and Mechanistic Studies of Azetidine 2 Carboxylate Reactions

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms involving azetidine (B1206935) derivatives. These computational methods allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states, providing deep insights into the kinetics and thermodynamics of these reactions. rsc.orgmdpi.com

Recent studies have employed methods like B3LYP and CBS-Q to analyze the gas-phase basicity of cyclic amines, including azetidines. srce.hr DFT calculations are also crucial for understanding regioselectivity in reactions such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org For instance, computational elucidation of the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involved calculating the energy barriers for each step, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org These studies highlight the power of computational chemistry in predicting reaction feasibility and pathways.

Mechanistic Elucidation of Cycloaddition Pathways

Cycloaddition reactions are a cornerstone for the synthesis of the azetidine ring. Computational studies have been vital in unraveling the mechanisms of these transformations. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, is a key method for producing azetidines. nih.govnih.gov Mechanistic investigations into a visible-light-mediated variant using 2-isoxazoline-3-carboxylates as oxime precursors suggest a triplet energy transfer pathway, with DFT computations revealing that the competition between the desired [2+2] cycloaddition and alkene dimerization is critical for the reaction's success. nih.govrsc.org

Another significant method is the Staudinger ketene-imine cycloaddition, which typically forms β-lactams (2-azetidinones). mdpi.comresearchgate.net DFT calculations have shown that this reaction often proceeds through a two-step mechanism involving a zwitterionic intermediate, rather than a concerted pathway. The rate-determining step is generally the electrocyclic ring closure. mdpi.com Interestingly, some theoretical studies based on electron localization function (ELF) quantum topological analysis have challenged earlier interpretations based on Frontier Molecular Orbital (FMO) theory for explaining the stereoselectivity of the Staudinger synthesis. mdpi.com

Table 1: Computational Insights into Cycloaddition Reaction Mechanisms

| Reaction | Computational Method | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| Aza-Paternò-Büchi [2+2] Cycloaddition | DFT | Reaction proceeds via triplet energy transfer; competition with alkene dimerization determines success. | nih.govrsc.org |

| Staudinger Ketene-Imine Cycloaddition | DFT, ELF Analysis | Generally a two-step mechanism via a zwitterionic intermediate; stereoselectivity explained by ELF analysis. | mdpi.com |

| Dearomative [4+2] Cycloaddition | DFT | Unusual radical recombination is the selectivity-determining step. | nih.gov |

| Nitrile N-Oxide [3+2] Cycloaddition | DFT (wb97xd) | Thermodynamic factors allow for stable cycloadduct formation; regioselectivity is governed by steric repulsion. | mdpi.com |

Analysis of Ring-Opening and Ring-Expansion Mechanisms

The inherent ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions, which can be explored through computational analysis. rsc.orgnih.gov An acid-mediated intramolecular ring-opening decomposition of certain N-substituted azetidines has been studied, revealing a pathway involving the nucleophilic attack of a pendant amide group. nih.gov

In the biological realm, the enzymatic hydrolysis of L-azetidine-2-carboxylate (L-AZC) by L-AZC hydrolase represents a crucial ring-opening detoxification process. rsc.org Detailed biochemical and computational studies have been used to determine the molecular mechanism of substrate and stereospecificity, even capturing the crystal structure of the enzyme covalently complexed with the reaction intermediate. rsc.org

Ring-expansion reactions have also been investigated. For example, the Au(I)-catalyzed ring expansion of 2-azetidinyl ynones to form pyrrolin-4-ones demonstrates a valuable synthetic transformation. rsc.org Furthermore, a novel biocatalytic one-carbon ring expansion of aziridines to produce azetidines has been developed, operating through a proposed clockss.orgnih.gov-Stevens rearrangement mechanism. nih.gov Computational chemistry is essential for modeling the transition states and reaction coordinates of these complex rearrangements.

Stereoselectivity and Regioselectivity Predictions

Quantum chemical calculations are highly effective in predicting and explaining the stereochemical and regiochemical outcomes of reactions involving azetidine-2-carboxylates. For the Staudinger cycloaddition, theoretical studies have been used to analyze the factors controlling cis-trans diastereoselectivity, attributing the outcome to torquoelectronic effects during the conrotatory electrocyclization of the intermediate. mdpi.com

In the synthesis of 2-arylazetidines from oxiranes, quantum chemical investigations have provided a detailed explanation for the observed regio- and stereoselectivity. acs.org The calculations, which were consistent with experimental findings, offered a quantum mechanical basis for Baldwin's rules concerning the ring-opening of oxiranes. The preference for the formation of trans products was explained by analyzing the Gibbs free energy differences between the various transition states. acs.org

Similarly, DFT calculations have been employed to understand the regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org These studies can rationalize why cis- and trans-epoxy amines can lead to different regioisomers upon cyclization, providing predictive power for synthetic planning.

Table 2: Examples of Computationally Predicted Selectivity in Azetidine Synthesis

| Reaction Type | Selectivity Studied | Computational Finding | Reference(s) |

|---|---|---|---|

| Azetidine formation from oxiranes | Regio- and Diastereoselectivity | Calculations explain the formation of trans products and provide a quantum mechanical basis for Baldwin's rules. | acs.org |

| Aminolysis of epoxy amines | Regioselectivity | DFT calculations explain the opposite regioselectivity observed between trans- and cis-epoxy amines. | frontiersin.org |

| Staudinger cycloaddition | Diastereoselectivity (cis/trans) | The stereochemical outcome is rationalized by the conrotatory electrocyclization of a zwitterionic intermediate. | mdpi.com |

| [2+2] Cycloaddition of N-sulfonylimines | Diastereoselectivity | Reactions proceed with high diastereoselectivity to form a single diastereomer. | nih.gov |

Theoretical Investigations of Azetidine Ring Strain and Stability

The chemical reactivity of azetidines is fundamentally linked to their ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive aziridines (≈27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (≈5.4 kcal/mol). rsc.orgrsc.org This moderate strain makes the azetidine ring stable enough for handling while also being susceptible to unique reactivity that can be triggered under specific conditions. rsc.orgrsc.org

Theoretical studies have explored the relationship between this angular strain and the reactivity of related compounds like bicyclic 2-azetidinones. nih.gov Such investigations are crucial in fields like antibiotic development, where the reactivity of the β-lactam ring is paramount. Computational analyses can also probe the factors governing the stability of substituted azetidines. For instance, studies on N-aryl azetidines have shown that the electronic properties of the substituent can significantly impact the molecule's stability, with certain substituents predisposing the ring to decomposition pathways. nih.gov Computational models have linked the stability to the degree of sp2 character of the ring nitrogen and its pKa value. nih.gov

Applications of Frontier Molecular Orbital Theory in Azetidine Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

In the context of azetidine chemistry, FMO theory has been successfully applied to explain the feasibility of certain cycloaddition reactions. For the visible light-mediated aza Paternò-Büchi reaction, it was found that matching the FMO energies of the alkene and the oxime equivalent is crucial for enabling the reaction through triplet energy transfer. nih.gov This matching lowers the transition-state energy, thereby promoting reactivity. nih.gov Similarly, the ideal transition state for SN2 reactions, which are often involved in the formation or ring-opening of azetidines, requires optimal overlap between the nucleophile's HOMO and the electrophile's LUMO. acs.org

However, FMO theory has its limitations. For some reactions, such as the [3+2] cycloadditions of certain electron-rich nitrile N-oxides, the regioselectivity is predominantly determined by steric repulsion rather than electronic interactions described by FMO. mdpi.com Moreover, for the Staudinger synthesis, some advanced computational analyses suggest that FMO theory is insufficient to fully explain the observed stereoselectivity, proposing that other models like ELF analysis provide a more accurate picture. mdpi.com These findings indicate that while FMO theory is a valuable qualitative tool, it must be complemented by more sophisticated computational methods for a complete understanding of reactivity. researchgate.net

Applications of Azetidine 2 Carboxylates in Advanced Organic Synthesis

Utility as Versatile Building Blocks for Nitrogen Heterocycles

Azetidine-2-carboxylates serve as valuable and versatile building blocks in the synthesis of a wide array of more complex nitrogen-containing heterocyclic systems. rsc.org Their strained four-membered ring can undergo controlled ring-opening and rearrangement reactions, providing access to diverse molecular architectures. researchgate.netrsc.org

Key synthetic transformations include:

Ring Expansion Reactions: Azetidines can be converted to larger ring systems. For instance, rhodium-catalyzed ring-enlargement reactions have been utilized to synthesize metacyclophanes. researchgate.net

Nucleophilic Ring-Opening: The strained C-N and C-C bonds of the azetidine (B1206935) ring are susceptible to cleavage by various nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of acyclic or other heterocyclic structures. researchgate.netrsc.org

Cycloaddition Reactions: Azetidines can participate in cycloaddition reactions, leading to the formation of fused or bridged bicyclic systems. rsc.org

These transformations underscore the role of azetidine-2-carboxylates as synthons for generating libraries of piperidin-4-ones, which are themselves important intermediates for biologically active functionalized piperidines. rsc.org

Contribution to Scaffold Diversity and Exploration of Chemical Space

The unique conformational constraints and reactivity of the azetidine ring make azetidine-2-carboxylates powerful tools for generating molecular diversity and exploring novel areas of chemical space. nih.gov Diversity-oriented synthesis (DOS) strategies frequently employ azetidine-based scaffolds to create libraries of complex and diverse molecules for drug discovery and chemical biology. nih.gov

The synthesis of densely functionalized azetidine ring systems allows for access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a collection of azetidine-based scaffolds has been synthesized and profiled for the development of lead-like libraries focused on the central nervous system (CNS). nih.gov This approach highlights the ability to tailor the physicochemical properties of these scaffolds for specific biological applications. nih.gov

The introduction of the azetidine scaffold into molecules can significantly alter their three-dimensional structure and properties. For instance, the replacement of proline with azetidine-2-carboxylic acid in peptides can induce substantial changes in the secondary structure, such as the formation of γ-turns. acs.org This demonstrates the potential of azetidine-2-carboxylates to create novel peptide and protein structures with unique biological activities. acs.org

Development of Novel Synthetic Methodologies Based on Azetidine Reactivity

The inherent ring strain and unique reactivity of azetidines have spurred the development of novel synthetic methodologies. rsc.org These methods often leverage the controlled ring-opening or functionalization of the azetidine core to access new chemical entities.

Recent advances in azetidine synthesis and functionalization include:

Aza Paternò-Büchi Reaction: The visible light-mediated aza Paternò-Büchi reaction has emerged as a mild and efficient method for the synthesis of highly functionalized azetidines from imines and alkenes. nih.govresearchgate.net This [2+2] photocycloaddition provides direct access to azetidine building blocks that can be further diversified. nih.gov

C-H Functionalization: Directed C-H activation strategies have been employed for the cis-selective functionalization of azetidine derivatives at the C3 position. acs.org